(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol
Brand Name: Vulcanchem
CAS No.: 2413848-15-2
VCID: VC5613678
InChI: InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5+,6-,7+,8+/m0/s1
SMILES: C1CC2C3C(C1O2)CC3O
Molecular Formula: C8H12O2
Molecular Weight: 140.182

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol

CAS No.: 2413848-15-2

Cat. No.: VC5613678

Molecular Formula: C8H12O2

Molecular Weight: 140.182

* For research use only. Not for human or veterinary use.

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol - 2413848-15-2

Specification

CAS No. 2413848-15-2
Molecular Formula C8H12O2
Molecular Weight 140.182
IUPAC Name (1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]nonan-3-ol
Standard InChI InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5+,6-,7+,8+/m0/s1
Standard InChI Key FQMFLKBRPFUGSY-BZCSJUTBSA-N
SMILES C1CC2C3C(C1O2)CC3O

Introduction

Chemical Structure and Stereochemistry

Tricyclic Framework

The core structure consists of a tricyclo[4.2.1.0²,⁵]nonane system, where:

  • A seven-membered oxepane ring (9-oxa) is fused to a bicyclo[4.2.1] framework.

  • The oxygen atom occupies the 9-position, forming an ether linkage.

  • A hydroxyl group (-OH) is located at the 3-position, contributing to the molecule’s polarity .

Stereochemical Configuration

The absolute configuration at each chiral center is critical for the compound’s properties:

Chiral CenterConfigurationRole in Structure
C1RBridgehead
C2REther ring fusion
C3RHydroxyl position
C5RBridge stability
C6SRing conformation

The stereochemistry is confirmed by its InChIKey (FQMFLKBRPFUGSY-YQXRAVKXSA-N) and SMILES string (C1C[C@H]2[C@H]3C@@HC[C@H]3O), which encode the spatial arrangement of substituents .

Synthetic Approaches

Organocatalytic Domino Reactions

A study by Wang et al. (2018) demonstrated the use of modularly designed organocatalysts (MDOs) for synthesizing 3-oxabicyclo[3.3.1]nonan-2-ones via a domino Michael-hemiacetalization-Michael reaction . Although the target scaffold differs, this approach highlights the potential for stereoselective assembly of oxygen-containing tricycles using chiral catalysts.

Retrosynthetic Considerations

Key disconnections for (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.0²,⁵]nonan-3-ol could involve:

  • Intramolecular etherification to form the oxepane ring.

  • Asymmetric hydrogenation or kinetic resolution to establish stereocenters.

Physicochemical Properties

Data from PubChem and experimental analyses reveal the following properties :

PropertyValueMethod/Source
Molecular Weight140.18 g/molPubChem 2.1
XLogP3-AA0.2Computed (XLogP3 3.0)
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Rotatable Bond Count0Cactvs 3.4.8.18
Topological Polar Surface40.5 ŲComputed

The low XLogP3-AA value indicates moderate hydrophilicity, while the absence of rotatable bonds suggests conformational rigidity.

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